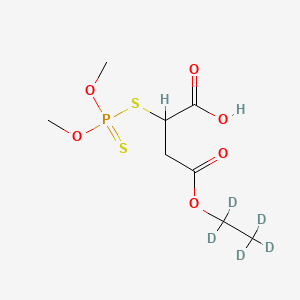![molecular formula C10H11NO3 B13431731 Methyl 2-[(1E)-1-(Hydroxyimino)ethyl]benzoate](/img/structure/B13431731.png)
Methyl 2-[(1E)-1-(Hydroxyimino)ethyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(1E)-1-(Hydroxyimino)ethyl]benzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-[(1E)-1-(Hydroxyimino)ethyl]benzoate can be synthesized through the esterification of 2-[(1E)-1-(Hydroxyimino)ethyl]benzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The oxime group in Methyl 2-[(1E)-1-(Hydroxyimino)ethyl]benzoate can undergo oxidation to form corresponding nitroso compounds.
Reduction: The ester group can be reduced to form alcohols or aldehydes, depending on the reducing agent used.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAH) are often used.
Substitution: Amines or alcohols can be used as nucleophiles in substitution reactions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Alcohols or aldehydes.
Substitution: Amides or different esters.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(1E)-1-(Hydroxyimino)ethyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Used in the production of fragrances and flavoring agents due to its ester group.
Wirkmechanismus
The mechanism of action of Methyl 2-[(1E)-1-(Hydroxyimino)ethyl]benzoate involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis in biological systems, releasing the corresponding alcohol and acid, which may have biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl benzoate: Lacks the oxime group, making it less versatile in chemical reactions.
Ethyl 2-[(1E)-1-(Hydroxyimino)ethyl]benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
2-[(1E)-1-(Hydroxyimino)ethyl]benzoic acid: The acid form of the compound, which can be used to synthesize the ester.
Uniqueness
Methyl 2-[(1E)-1-(Hydroxyimino)ethyl]benzoate is unique due to the presence of both an ester and an oxime group, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C10H11NO3 |
|---|---|
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
methyl 2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzoate |
InChI |
InChI=1S/C10H11NO3/c1-7(11-13)8-5-3-4-6-9(8)10(12)14-2/h3-6,13H,1-2H3/b11-7- |
InChI-Schlüssel |
RDSYLGFZCLJHSY-XFFZJAGNSA-N |
Isomerische SMILES |
C/C(=N/O)/C1=CC=CC=C1C(=O)OC |
Kanonische SMILES |
CC(=NO)C1=CC=CC=C1C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(Z)-2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13431653.png)

![5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B13431669.png)


![(2S,3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol](/img/structure/B13431694.png)





![[(1R,2R)-2-[[(1R,2R,6S,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B13431739.png)
